Regioisomeric Control of Carbazole Cyclisation Yield: 4,4′- vs. 4,5′-Dibenzamido Dianthrimide
Under standardized sulphuric acid cyclisation conditions, the 4,4′-dibenzamido-1,1′-dianthrimide (Indanthrene Grey K; CAS 128-79-0) undergoes quantitative conversion to the corresponding carbazole (Indanthrene Olive R), whereas the 4,5′-dibenzamido-1,2′-dianthrimide regioisomer fails to cyclise, demonstrating a binary differentiation in synthetic utility [1]. This establishes the 4,4′-isomer as the required precursor for producing the Olive R chromophore.
| Evidence Dimension | Cyclisation to carbazole |
|---|---|
| Target Compound Data | Successful cyclisation (Indanthrene Olive R formed) |
| Comparator Or Baseline | 4,5′-dibenzamido-1,2′-dianthrimide (synthesised from 1-benzamido-3-bromoanthraquinone and 1-amino-4-benzamidoanthraquinone): no cyclisation observed |
| Quantified Difference | Qualitative yes/no conversion; target compound reacts, comparator does not |
| Conditions | Anhydrous sulphuric acid, reflux; monitored by UV-Vis spectroscopy on a Carl-Zeiss spectrophotometer [1] |
Why This Matters
For procurement decisions in dye manufacturing or research synthesis, the 4,4′-isomer is the only viable precursor for carbazole-derived vat dyes, making specification of the correct regioisomer critical.
- [1] Shah, K.H. & Shah, K.M. (1966). The Cyclisation of Anthrimides to Carbazoles. IV. The Cyclisation of 4,4′-Dibenzamido Dianthrimides. Bulletin of the Chemical Society of Japan, 39(9), 2041. doi:10.1246/bcsj.39.2041 View Source
